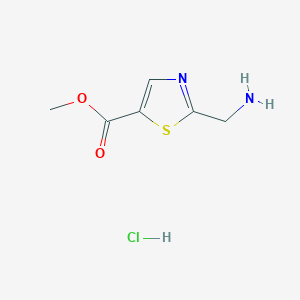

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride

Description

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₉ClN₂O₂S | |

| Molecular weight | 208.67 g/mol | |

| IUPAC name | This compound | |

| SMILES | COC(=O)C1=CN=C(S1)CN.Cl | |

| InChIKey | BZACBQZTRRSLLE-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Studies

While X-ray crystallographic data for this specific compound remain unpublished, structural analogs provide insights. Thiazole derivatives typically exhibit planar aromatic rings with bond lengths of ~1.71 Å (C–S) and ~1.30 Å (C=N) . Key conformational features include:

- Thiazole ring planarity : Stabilized by π-electron delocalization.

- Aminomethyl group orientation : The –CH₂NH₃⁺ moiety adopts a staggered conformation to minimize steric clash with the ester group .

- Hydrogen-bonding networks : The protonated amine forms a chloride-mediated ionic interaction (N–H···Cl⁻ distance: ~3.1 Å), while the ester carbonyl participates in weak C=O···H–C contacts .

Table 2: Predicted Geometric Parameters (DFT-B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| C2–N bond length | 1.47 Å |

| C5–O (ester) bond length | 1.34 Å |

| S1–C2–N3 bond angle | 114.2° |

| Dihedral angle (C2–CH₂NH₃⁺) | 112.7° |

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) :

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.

- Molecular Electrostatic Potential (MEP) :

- Mulliken charges :

Table 3: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.3 | Thiazole π-system |

| LUMO | -1.5 | Ester carbonyl antibonding |

These findings align with the compound’s propensity for nucleophilic attack at the ester group and electrophilic interactions via the protonated amine .

Properties

IUPAC Name |

methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-6(9)4-3-8-5(2-7)11-4;/h3H,2,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZACBQZTRRSLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-66-1 | |

| Record name | methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-aminomethylthiazole with methyl chloroformate under basic conditions to form the ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride has shown promising results against various bacterial strains, particularly those associated with tuberculosis.

- Mechanism of Action : The compound acts by inhibiting key enzymes involved in bacterial fatty acid biosynthesis. For instance, derivatives of thiazole compounds have demonstrated effectiveness against Mycobacterium tuberculosis by targeting the β-ketoacyl synthase enzyme (mtFabH) .

- Case Study : A study identified a series of thiazole derivatives with an MIC (Minimum Inhibitory Concentration) of as low as 0.06 µg/ml against M. tuberculosis H37Rv, suggesting that modifications to the thiazole structure can enhance antibacterial potency .

Anticancer Applications

The compound is also being investigated for its potential in cancer therapy.

- Inhibition of Cancer Cell Growth : Research has indicated that thiazole-containing compounds can inhibit the growth of cancer cells by disrupting mitotic processes. For example, a related compound demonstrated micromolar inhibition of HSET (KIFC1), which is crucial for centrosome clustering in cancer cells .

- Case Study : In vitro studies showed that treatment with thiazole derivatives led to the induction of multipolar spindle formation in centrosome-amplified human cancer cells, indicating a potential mechanism for inducing cell death in these malignancies .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives.

- Targeting Viral Infections : Compounds similar to this compound have been shown to exhibit antiviral activity against Coxsackievirus B, which can lead to serious health complications .

- Case Study : A bis-thiazole derivative was identified as having strong antiviral activity against this virus, demonstrating the potential for developing thiazole-based therapeutics for viral infections .

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Differences

The compound is compared below with analogous thiazole-based hydrochlorides, highlighting substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Reactivity: The aminomethyl group in the target compound enables reactions such as amide bond formation or alkylation, distinguishing it from the less reactive methoxy group in [(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride .

Lipophilicity and Solubility: The phenyl group in 4-amino-2-methyl-5-phenylthiazole hydrochloride increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility . The methyl ester in the target compound balances hydrophilicity (via the hydrochloride salt) and moderate lipophilicity, optimizing pharmacokinetic profiles in drug candidates .

Biological Activity

Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity through various interactions, such as hydrogen bonding and π-π stacking with biological macromolecules. The aminomethyl group enhances its potential as a bioactive molecule by facilitating interactions with target proteins and enzymes.

The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions. The thiazole moiety is known for its role in anticancer and antimicrobial properties, while the aminomethyl group can form hydrogen bonds that stabilize interactions with target sites .

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. For instance:

- In vitro Studies : Research has demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structural modifications significantly influence its potency. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 9 | HCT-15 (Colon) | 1.61 ± 1.92 | |

| Compound 10 | A-431 (Skin) | 1.98 ± 1.22 | |

| Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate | A549 (Lung) | <50 |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has been evaluated against various bacterial strains:

- Antibacterial Studies : In one study, the compound demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values considerably lower than those of standard antibiotics like oxytetracycline .

Table 2: Antibacterial Activity

| Compound | Bacterial Strain Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate | Staphylococcus aureus | 7.8 | |

| Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate | E. coli | 15.6 |

Case Studies and Research Findings

Several case studies highlight the effectiveness of thiazole compounds in clinical settings:

- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against mouse embryoblast and human lung adenocarcinoma cells, finding strong selectivity and potent anticancer activity .

- Antiproliferative Effects : Compounds bearing the thiazole ring have shown promising results in inhibiting cell proliferation in several cancer models. The presence of specific substituents on the thiazole ring has been correlated with increased potency against cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-(aminomethyl)-1,3-thiazole-5-carboxylate hydrochloride?

Answer:

The synthesis typically involves:

Thiazole ring formation : Condensation of cysteine derivatives or thioureas with α-halo carbonyl compounds under basic conditions.

Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution. For example, acetylation of amino groups using acetic anhydride under reflux (74% yield, as seen in analogous thiazole syntheses) .

Hydrochloride salt formation : Treatment with HCl in ethanol or aqueous media, followed by recrystallization.

Key considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize by-products like unreacted intermediates or over-acetylated derivatives.

Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:

A multi-technique approach is required:

- NMR spectroscopy :

- ¹H NMR : Verify the presence of characteristic signals (e.g., thiazole ring protons at δ 7–8 ppm, methyl ester at δ 3.7–3.9 ppm).

- ¹³C NMR : Confirm carbonyl (C=O, ~160–170 ppm) and thiazole carbons.

- Mass spectrometry (MS) : ESI-MS or HRMS to validate the molecular ion ([M+H]⁺) and fragmentation pattern.

- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data (e.g., as applied to related thiazole derivatives) .

- Elemental analysis : Ensure C, H, N, S, and Cl percentages align with theoretical values.

Advanced: How can researchers address low yields during the acetylation of the aminomethyl group?

Answer:

Low yields may arise from:

- Incomplete reaction : Extend reaction time or increase temperature (e.g., reflux at 150°C instead of 140°C) .

- Competitive side reactions : Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Purification challenges : Replace traditional recrystallization with column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the product from unreacted starting materials.

Data-driven optimization : Design a factorial experiment varying temperature, catalyst (e.g., DMAP), and solvent polarity to identify optimal conditions.

Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

Answer:

Discrepancies may arise from:

- Polymorphism : Characterize crystalline forms via DSC/TGA and PXRD.

- Hygroscopicity : Handle the hydrochloride salt in a dry environment (glovebox) to avoid moisture absorption, which alters observed melting points .

- Impurities : Reproduce synthesis and purification protocols rigorously. Cross-validate purity using HPLC (≥95% purity threshold) and elemental analysis.

Advanced: What strategies mitigate hygroscopicity during storage of the hydrochloride salt?

Answer:

- Lyophilization : Freeze-dry the compound to remove residual solvents and moisture.

- Storage conditions : Use airtight containers with desiccants (silica gel) under nitrogen.

- Formulation : Convert to a stable co-crystal or non-hygroscopic salt (e.g., tosylate) if compatibility with downstream assays allows.

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

- Molecular docking : Screen derivatives against target enzymes (e.g., cellulose synthase ) using software like AutoDock Vina.

- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity data.

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability).

Advanced: How do reaction solvent systems influence the stereochemical outcome of thiazole derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.